2,3-Dimercapto-1-propanol tributyrate
Description
Contextualization within Dithiol and Ester Chemistry
2,3-Dimercapto-1-propanol tributyrate, also known as BAL tributyrate, is chemically classified as a triple ester of 2,3-Dimercapto-1-propanol (Dimercaprol or BAL). scbt.comsigmaaldrich.com The parent molecule, Dimercaprol (B125519), is a dithiol, meaning it possesses two sulfhydryl (-SH) groups, which are responsible for its potent metal-chelating properties. chemicalbook.comnih.gov
In the tributyrate derivative, these two sulfhydryl groups and the primary alcohol's hydroxyl (-OH) group are all esterified with butyric acid. This transformation results in two thioester linkages and one standard ester linkage. The esterification fundamentally alters the parent molecule's physical and chemical properties. While Dimercaprol is a viscous, oily liquid with some water solubility, its tributyrate ester is significantly more lipophilic. sigmaaldrich.comchemicalbook.com This structural change from free thiol and alcohol groups to ester groups is crucial for its function in certain research applications, particularly as a prodrug and a substrate in enzyme assays. nih.govnih.gov
Table 1: Chemical Properties of this compound Below is an interactive table detailing the key chemical properties of this compound.
| Property | Value |
| Alternate Name | BAL tributyrate scbt.com |
| Molecular Formula | C₁₅H₂₆O₄S₂ scbt.comuni.lu |
| Molecular Weight | 334.49 g/mol scbt.comsigmaaldrich.com |
| CAS Number | 58428-97-0 scbt.comsigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| Density | 1.083 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 156-160 °C at 0.15 mmHg sigmaaldrich.com |
| Refractive Index | n20/D 1.495 sigmaaldrich.com |
| SMILES | CCCC(=O)OCC(CSC(=O)CCC)SC(=O)CCC sigmaaldrich.comuni.lu |
| InChI Key | NHBKXEKEPDILRR-UHFFFAOYSA-N sigmaaldrich.comuni.lu |
Overview of Analogues and Prodrug Strategies
The development and study of this compound are best understood in the context of prodrug strategies and the search for improved analogues of Dimercaprol. A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. nih.gov This approach is often used to modify properties such as solubility, stability, or to reduce toxicity.
This compound functions as a lipophilic prodrug of Dimercaprol. The butyrate (B1204436) esters mask the polar thiol and hydroxyl groups, allowing for potentially different absorption and distribution characteristics compared to the parent drug. In a biological system, it is anticipated that cellular esterases would hydrolyze the ester bonds, releasing the active Dimercaprol. A 1977 study demonstrated this principle by using the compound as a substrate for lipase (B570770), an enzyme that cleaves ester bonds. nih.gov
The quest to mitigate the intrinsic toxicity of Dimercaprol also led to the development of other, more water-soluble analogues. chemicalbook.com These were designed to improve excretion and reduce side effects. Notable examples include:
Dimercaptosuccinic acid (DMSA)
2,3-Dimercapto-1-propanesulfonate (DMPS) chemicalbook.comnih.gov
These compounds, like the tributyrate prodrug, represent different strategies to harness the therapeutic potential of the dithiol functional group while improving upon the pharmacological profile of the original Dimercaprol molecule. chemicalbook.com
Table 2: Comparison of Dimercaprol and its Analogues/Prodrugs This interactive table compares the parent compound Dimercaprol with its key derivatives.
| Compound | Chemical Name | Key Feature |
| Dimercaprol (BAL) | 2,3-Dimercapto-1-propanol nih.govmerckmillipore.com | Parent dithiol compound, potent metal chelator. chemicalbook.com |
| This compound | 2,3-bis(butanoylsulfanyl)propyl butanoate uni.lu | Lipophilic prodrug, releases Dimercaprol upon hydrolysis. nih.gov |
| DMPS | 2,3-Dimercapto-1-propanesulfonate nih.gov | Water-soluble analogue developed to reduce toxicity. chemicalbook.com |
| DMSA | Dimercaptosuccinic acid | A water-soluble analogue of Dimercaprol. chemicalbook.com |
Historical Academic Significance and Research Trajectory
The research history of this compound is intrinsically linked to its parent compound, Dimercaprol. Dimercaprol, or British Anti-Lewisite (BAL), was originally developed during World War II as an antidote to the arsenic-based chemical warfare agent, Lewisite. chemicalbook.comnih.gov Its effectiveness stemmed from the high affinity of its two sulfhydryl groups for arsenic, forming a stable chelate that could be excreted from the body. chemicalbook.com
Following the war, the academic and medical research trajectory for Dimercaprol expanded. In 1951, it was applied to the treatment of Wilson's disease, a disorder of copper accumulation. chemicalbook.com However, the inherent toxicity and instability of Dimercaprol spurred further research into creating derivatives with improved properties. chemicalbook.com This led to the development of water-soluble analogues like DMPS and DMSA. chemicalbook.comnih.gov
The specific academic significance of This compound was notably established in a 1977 study by Kurooka et al. published in The Journal of Biochemistry. nih.gov In this research, the compound was not used as a chelating agent but as a novel substrate for the determination of lipase activity. nih.gov The researchers utilized the thioester linkages, which upon enzymatic hydrolysis by lipase, would release thiol groups. These released thiols could then be quantified using Ellman's reagent, providing a method to measure the enzyme's catalytic activity. nih.gov This study highlighted a distinct research application for the compound, moving beyond chelation therapy and into the realm of clinical enzymology and biochemical assays. nih.gov
Further research on Dimercaprol and its derivatives has continued to explore new therapeutic possibilities, including its potential to inhibit HIV-1 activity, showcasing the enduring academic interest in this class of dithiol compounds. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-bis(butanoylsulfanyl)propyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4S2/c1-4-7-13(16)19-10-12(21-15(18)9-6-3)11-20-14(17)8-5-2/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKXEKEPDILRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(CSC(=O)CCC)SC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973968 | |
| Record name | 2,3-Bis(butanoylsulfanyl)propyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58428-97-0 | |
| Record name | 2,3-Dimercaptopropan-1-ol tributyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058428970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(butanoylsulfanyl)propyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimercapto-1-propanol tributyrate | |
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Synthetic Methodologies and Chemical Transformations
Routes for the Synthesis of 2,3-Dimercapto-1-propanol Tributyrate
The synthesis of this compound, which has the chemical formula C₁₅H₂₆O₄S₂, necessitates the formation of one ester linkage and two thioester linkages. echemi.comsigmaaldrich.com This transformation targets the primary alcohol and the two thiol groups of the BAL backbone.
The fundamental approach to synthesizing this compound involves the esterification of the hydroxyl group and the thioesterification of the two sulfhydryl groups of BAL with a butyryl source. This can be conceptually understood through the reaction of BAL with butanoic acid or a more reactive derivative like butyryl chloride or butyric anhydride. The reaction of a carboxylic acid with an alcohol to form an ester is a well-established chemical transformation. youtube.com Similarly, thioesters can be formed by the reaction of a thiol with a carboxylic acid or its derivatives.
A general representation of the esterification of BAL's alcohol group with butanoic acid would proceed as follows:
HOCH₂CH(SH)CH₂SH + CH₃(CH₂)₂COOH → CH₃(CH₂)₂COOCH₂CH(SH)CH₂SH + H₂O
Simultaneously, the thiol groups would undergo thioesterification:
HOCH₂CH(SH)CH₂SH + 2 CH₃(CH₂)₂COOH → HOCH₂CH(SCO(CH₂)₂CH₃)CH₂(SCO(CH₂)₂CH₃) + 2 H₂O
To achieve the fully substituted this compound, all three functional groups must react. This is typically achieved by using an excess of the butyrylating agent and often a catalyst to drive the reaction to completion.
For instance, using a more reactive acylating agent like butyryl chloride in the presence of a base (to neutralize the HCl byproduct) would likely lead to a more efficient reaction compared to using butanoic acid, which typically requires an acid catalyst and removal of water to favor product formation.
The yield of the final product would be dependent on the successful acylation of all three functional groups. Incomplete reactions could lead to a mixture of mono-, di-, and tri-substituted products. Purification techniques such as chromatography would be necessary to isolate the desired this compound. Commercial suppliers report a purity of around 97% for this compound. echemi.comsigmaaldrich.com
Chemical Modifications and Derivatization Strategies
The presence of ester and thioester functionalities in this compound opens avenues for further chemical modifications and the creation of a library of related analogs.
The synthetic principles used to produce this compound can be extended to create a variety of thioester analogs by employing different carboxylic acid derivatives. For example, reacting BAL with other acyl chlorides or anhydrides (e.g., acetyl chloride, propionyl chloride) would yield the corresponding di-thioester, mono-ester analogs.
The synthesis of such analogs would allow for the systematic study of structure-activity relationships in various applications. For instance, this compound itself has been utilized as a substrate in lipase (B570770) activity assays. chemicalbook.com By varying the acyl chain length, researchers can probe the substrate specificity of such enzymes.
The ester and thioester groups in this compound are the primary sites for chemical reactions. Thioesters are known to be more reactive towards nucleophiles than their oxygen-containing ester counterparts. This increased reactivity can be exploited for various chemical transformations.
For example, the thioester linkages could be selectively cleaved under milder conditions than the ester linkage, potentially allowing for controlled release of the butyryl groups or the BAL backbone. This differential reactivity is a key aspect of the compound's chemical profile. The hydrolysis of the ester and thioester bonds would yield butanoic acid and regenerate the 2,3-Dimercapto-1-propanol.
The reactivity of the parent molecule, BAL, is dominated by its sulfhydryl groups, which are known to be readily oxidized and can act as chelating agents for heavy metals. chemicalbook.comsigmaaldrich.com While the thiol groups are protected as thioesters in the tributyrate derivative, their regeneration through hydrolysis would restore this characteristic reactivity.
Data Tables
Table 1: Physical and Chemical Properties of 2,3-Dimercapto-1-propanol and its Tributyrate Derivative
| Property | 2,3-Dimercapto-1-propanol (BAL) | This compound |
| Synonyms | BAL, British Anti-Lewisite, Dimercaprol (B125519) | BAL tributyrate |
| CAS Number | 59-52-9 | 58428-97-0 |
| Molecular Formula | C₃H₈OS₂ | C₁₅H₂₆O₄S₂ |
| Molecular Weight | 124.23 g/mol | 334.49 g/mol |
| Appearance | Colorless to pale yellow liquid | Liquid |
| Boiling Point | 117 °C | 156-160 °C at 0.15 mmHg |
| Density | 1.216 g/cm³ | 1.083 g/mL at 25 °C |
| Refractive Index | - | n20/D 1.495 |
Data sourced from multiple chemical suppliers and databases. echemi.comsigmaaldrich.comsolubilityofthings.comchemeo.com
Molecular and Biochemical Mechanisms of Action
Ligand Binding and Chelating Properties in Research Models
The primary mechanism of action following hydrolysis is driven by the ligand binding and potent chelating properties of the principal metabolite, Dimercaprol (B125519).
Dimercaprol is a dithiol compound, meaning it possesses two sulfhydryl groups. researchgate.net This structural feature allows it to act as an effective chelating agent, particularly for heavy metals. researchgate.netnih.gov In research models, Dimercaprol has been shown to form stable, five-membered ring complexes with various toxic metal ions. researchgate.net This binding action sequesters the metal ions, forming a less toxic complex that can be removed from biological systems. nih.gov
The effectiveness of Dimercaprol as a chelator has been demonstrated in research models for a range of metal ions. Its development was originally as an agent against arsenic-containing compounds. researchgate.net Subsequent studies have confirmed its ability to bind effectively with several other heavy metals. researchgate.netmdpi.com
Table 1: Metal Ions Chelated by Dimercaprol in Research Models
| Metal Ion | Source Citation |
|---|---|
| Arsenic | researchgate.netnih.gov |
| Mercury | researchgate.net |
| Gold | researchgate.net |
| Lead | researchgate.netnih.gov |
| Copper | researchgate.net |
| Transition Metals (general) | mdpi.com |
In research contexts, 2,3-Dimercapto-1-propanol tributyrate and its metabolite, Dimercaprol, can influence enzyme activity through several mechanisms beyond therapeutic chelation. The compound itself is utilized as a specific substrate to measure the catalytic activity of lipase (B570770). nih.gov In these assay systems, other components can have a significant impact; for instance, sodium dodecyl sulphate has been observed to act as a potent lipase inhibitor in related tests. nih.gov
The active metabolite, Dimercaprol, can also affect enzyme systems, though not always by reversing toxic effects. In a study involving mercury-induced toxicity, Dimercaprol treatment successfully reduced the concentration of mercury in the liver and kidneys of suckling rats. However, it did not reverse the inhibition of the enzyme porphobilinogen (B132115) synthase that had been caused by the mercury, demonstrating that metal removal does not necessarily restore the function of an already-inhibited enzyme.
Molecular Interactions with Biological Pathways (Conceptual/Mechanistic Research)
The biological activity of this compound, also known as BAL tributyrate, is understood through the actions of its metabolic products: 2,3-Dimercapto-1-propanol (Dimercaprol or BAL) and butyrate (B1204436). Following administration, it is hydrolyzed into these two distinct and biologically active molecules, each interacting with specific biological pathways.
The Role of 2,3-Dimercapto-1-propanol (Dimercaprol)
Dimercaprol is a well-established chelating agent, and its primary mechanism of action involves binding to heavy metals. nih.govchemicalbook.com This interaction prevents or reverses the toxic effects of metals like arsenic, gold, and inorganic mercury by forming a stable complex that can be excreted from the body. chemicalbook.com The two sulfhydryl (-SH) groups on the dimercaprol molecule are key to this function, as they have a high affinity for these metal ions, competing with and displacing them from sulfhydryl groups within essential enzymes and proteins. chemicalbook.com
Beyond chelation, dimercaprol exhibits direct interactions with cellular pathways. A notable mechanism is its ability to modulate neuroinflammation. Research has shown that dimercaprol can increase the intracellular levels of glutathione (B108866) (GSH), a major antioxidant, in microglial cells. nih.gov This is achieved through the post-translational activation of glutamate (B1630785) cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. nih.gov By boosting GSH levels, dimercaprol helps to attenuate the production of pro-inflammatory cytokines and inducible nitric-oxide synthase (iNOS) induced by lipopolysaccharide (LPS). nih.gov This anti-inflammatory effect is linked to the attenuation of the MAPK signaling pathway. nih.gov
Furthermore, dimercaprol has been observed to influence ion channel activity. For instance, it can inhibit Ca2+ transport by Ca2+-ATPases in the microsomes of the sarco/endoplasmic reticulum from the brain.
The Role of Butyrate
Butyrate, a short-chain fatty acid (SCFA), is a well-documented modulator of various cellular processes, primarily through its role as a histone deacetylase (HDAC) inhibitor. nih.gov By inhibiting HDACs, butyrate influences gene expression, leading to a wide array of downstream effects. nih.gov This mechanism is central to its anti-inflammatory, anti-carcinogenic, and cell-differentiating properties. nih.gov
In the context of gut health, butyrate is a primary energy source for colonocytes. wikipedia.org It plays a crucial role in maintaining the integrity of the gut barrier, promoting the formation of tight junctions, and modulating the gut microbiota. nih.govsanesolution.com Studies have shown that tributyrin (B1683025), a glyceride of butyrate, can restore epithelial hypoxia and restrict the expansion of pathogenic bacteria like Salmonella enterica. nih.gov
Butyrate also has systemic effects on metabolism. It has been shown to influence lipid metabolism by affecting the expression of key regulatory proteins such as sterol regulatory element-binding protein 1 (SREBP-1) and peroxisome proliferator-activated receptor alpha (PPAR-alpha). nih.gov This can lead to reduced fat deposition. nih.gov Additionally, butyrate can improve insulin (B600854) sensitivity by enhancing the activity of insulin receptors and increasing the expression of glucose transporters. frontiersin.org
The combined actions of dimercaprol and butyrate, released from the hydrolysis of this compound, result in a multifaceted interaction with biological pathways, encompassing heavy metal chelation, anti-inflammatory responses, and metabolic regulation.
Detailed Research Findings on the Molecular Interactions of Dimercaprol and Butyrate
| Active Metabolite | Biological Pathway/Target | Observed Effect | Research Model | Citation |
| 2,3-Dimercapto-1-propanol | Heavy Metal Chelation | Forms stable complexes with arsenic, gold, and inorganic mercury. | In vivo and in vitro studies | chemicalbook.com |
| 2,3-Dimercapto-1-propanol | Glutamate Cysteine Ligase (GCL) | Post-translational activation, leading to increased glutathione (GSH) synthesis. | Murine microglial cell line (BV2) | nih.gov |
| 2,3-Dimercapto-1-propanol | Neuroinflammation | Decreased LPS-induced production of pro-inflammatory cytokines and iNOS. | Murine microglial cell line (BV2) | nih.gov |
| 2,3-Dimercapto-1-propanol | MAPK Signaling Pathway | Attenuation of LPS-induced activation. | Murine microglial cell line (BV2) | nih.gov |
| 2,3-Dimercapto-1-propanol | Sarco/endoplasmic reticulum Ca2+-ATPases | Inhibition of Ca2+ transport in brain microsomes. | Rat brain microsomes | |
| Butyrate | Histone Deacetylases (HDACs) | Inhibition of HDAC activity, leading to altered gene expression. | Various cell and animal models | nih.gov |
| Butyrate | Gut Barrier Function | Promotes tight-junction formation and maintains intestinal integrity. | Porcine model of ulcerative colitis | nih.gov |
| Butyrate | Lipid Metabolism | Affects expression of SREBP-1 and PPAR-alpha, reducing fat deposition. | Broiler chickens | nih.gov |
| Butyrate | Insulin Signaling | Increases insulin sensitivity and glucose uptake. | Experimental models | frontiersin.org |
| Butyrate | Gut Microbiota | Modulates microbial composition and can restrict pathogen growth. | Mouse model | nih.gov |
Analytical Techniques for Research and Characterization
Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis
Spectroscopy is a cornerstone in the analysis of 2,3-Dimercapto-1-propanol tributyrate, providing fundamental information about its molecular structure and functional groups.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The molecular structure contains both ester and thioester linkages, which give rise to distinct absorption bands in the infrared spectrum.
Research has utilized FT-IR to differentiate between these key functional groups. A specific method based on the analysis of infrared bands has been reported to determine the positional specificity of lipase (B570770) reactions. researchgate.net This method leverages the distinct carbonyl stretching frequencies of the ester and thioester groups. The ester group exhibits a characteristic absorption band around 1751 cm⁻¹, while the thioester group shows a band at approximately 1704 cm⁻¹. researchgate.net This clear separation allows for the monitoring of reactions involving either functional group. In studies of lipase activity, the peak corresponding to butyric acid, a potential hydrolysis product, can be observed at 1714 cm⁻¹, allowing for its distinct tracking during the reaction. researchgate.net Commercially available libraries, such as the Aldrich FT-IR Collection, include reference spectra for this compound, which can be used for identity confirmation. mtstatic.comthermofisher.com
Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Compounds
| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference |
| Ester (C=O stretch) | This compound | 1751 | researchgate.net |
| Thioester (C=O stretch) | This compound | 1704 | researchgate.net |
| Carboxylic Acid (C=O stretch) | Butyric acid | 1714 | researchgate.net |
This interactive table summarizes key FT-IR data.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
While specific, publicly available experimental spectra for this exact compound are limited, the expected chemical shifts can be predicted based on its structure. nih.gov
¹H NMR: The proton spectrum would be expected to show distinct signals for the protons on the propane (B168953) backbone, as well as the methylene (B1212753) and methyl groups of the three butyrate (B1204436) chains. The protons closest to the oxygen ester and sulfur thioester functionalities would be deshielded and appear at higher chemical shifts (downfield). For instance, the protons of the -CH₂-O- group would resonate at a different frequency than those of the -CH-S- and -CH₂-S- groups.
¹³C NMR: The carbon spectrum would complement the proton data, showing unique signals for each carbon atom in the molecule. The carbonyl carbons of the ester and thioester groups would be particularly informative, appearing far downfield at characteristic chemical shifts, allowing for their differentiation.
The complete assignment of all proton and carbon signals, aided by two-dimensional NMR techniques like COSY and HMBC, would unequivocally confirm the connectivity and structure of this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ester C=O | - | ~173 |
| Thioester C=O | - | ~195 |
| -CH₂-O- | ~4.1-4.3 | ~65 |
| -CH-S- | ~3.5-3.7 | ~45 |
| -CH₂-S- | ~3.0-3.2 | ~30 |
| Butyrate α-CH₂ | ~2.2-2.4 | ~36 |
| Butyrate β-CH₂ | ~1.6-1.8 | ~18 |
| Butyrate γ-CH₃ | ~0.9-1.0 | ~13 |
This interactive table presents theoretical NMR data for structural reference. Actual experimental values may vary.
This compound (DMPTB) is widely used as a chromogenic substrate in UV/Visible spectrophotometric assays, particularly for measuring lipase activity. sigmaaldrich.comchemicalbook.com This application does not measure the UV/Vis absorbance of the intact molecule but rather quantifies one of its hydrolysis products.
The assay is based on the enzymatic hydrolysis of the thioester bonds in DMPTB by lipase, which releases free thiol groups (2,3-dimercapto-1-propanol). researchgate.netresearchgate.net These released thiols then react with a chromogenic agent, most commonly 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent). nih.govup.ac.za This reaction produces a stoichiometric amount of 5-thio-2-nitrobenzoate, a distinct yellow-colored anion, which can be quantified by measuring its absorbance at a wavelength of approximately 405-412 nm. semanticscholar.orgmdpi.comcambridge.orgsemanticscholar.orgscielo.br
This method provides a simple, continuous, and robust way to monitor lipase activity and is suitable for high-throughput screening in microplate formats. researchgate.netresearchgate.net The rate of color formation is directly proportional to the rate of DMPTB hydrolysis, and therefore to the lipase activity in the sample. researchgate.net The assay has been employed in diverse research areas, including the screening of medicinal plants for lipase inhibitors and the characterization of digestive physiology in insects. nih.govcambridge.org
Table 3: Components of a Typical UV/Visible Spectrophotometric Lipase Assay Using DMPTB
| Component | Role | Typical Concentration | Reference |
| This compound (DMPTB) | Enzyme Substrate | 0.2 mM | nih.govcambridge.orgsemanticscholar.org |
| 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) | Chromogenic Indicator | 0.8 mM | nih.govcambridge.org |
| Lipase | Enzyme (Analyte) | Variable | researchgate.net |
| Buffer (e.g., Tris-HCl) | Maintain pH | 50 mM, pH 7.2 | nih.govcambridge.org |
This interactive table outlines the key reagents in the DMPTB-based lipase assay.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its purity assessment.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the quantitative analysis and purity verification of this compound. Commercial suppliers often use HPLC to certify the purity of the compound, with grades of 97% or higher being available. sigmaaldrich.comsigmaaldrich.com
Given its relatively nonpolar structure, a reversed-phase HPLC (RP-HPLC) method is most suitable for its analysis. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsemanticscholar.org Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and sharp peaks. Detection could be achieved using a UV detector, as the thioester and ester carbonyl groups exhibit some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS). The method can be used to resolve the compound from its hydrolysis products or other impurities. mdpi.com
Table 4: Exemplar HPLC Parameters for Analysis
| Parameter | Specification |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm or ELSD |
This interactive table provides a hypothetical set of HPLC conditions for the analysis of this compound.
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective qualitative tool in research involving this compound. Its primary application is not for detailed quantitative analysis but for monitoring the progress of chemical reactions or for the preliminary assessment of compound purity.
In research, TLC has been used to combine and profile fractions from column chromatography of plant extracts before they are subjected to lipase inhibition assays that use DMPTB as a substrate. up.ac.zanih.gov For the direct analysis of this compound, a silica (B1680970) gel plate would be used as the stationary phase. A nonpolar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, would be appropriate to achieve a suitable retention factor (Rf) value. Visualization of the non-chromophoric compound on the TLC plate can be accomplished by staining with potassium permanganate (B83412) solution or by using a plate containing a fluorescent indicator and viewing under UV light.
Mass Spectrometry for Metabolite Profiling and Identification in Research
Mass spectrometry (MS) stands as a pivotal analytical technique in modern metabolomics for the comprehensive profiling and identification of metabolites in biological systems. nih.govrug.nl This powerful technology measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the detection, quantification, and structural elucidation of a vast array of compounds. rug.nl In the context of research on xenobiotics like this compound, MS-based methods are indispensable for understanding its metabolic fate. While literature specifically detailing the metabolite profile of this compound is limited, the principles of MS-based analysis and data from related molecules provide a clear framework for its characterization.
Methodologies such as gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), are routinely employed for metabolomic studies. rug.nlnih.gov These hyphenated techniques first separate the complex mixture of metabolites from a biological sample (e.g., blood, urine) before they are introduced into the mass spectrometer for analysis. nih.govnih.gov This separation is crucial for reducing ion suppression and enabling the accurate identification of individual compounds, even isomers with identical masses. nih.gov
For a compound like this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the parent compound and its potential metabolites with high accuracy. The predicted collision cross section (CCS) values, which relate to the ion's size and shape in the gas phase, can further aid in identification when compared against experimental data or databases. uni.lu
Detailed Research Findings
While specific experimental studies on the metabolite profiling of this compound are not extensively published, predictive data and findings from related dimercapto-compounds inform the analytical approach. The Human Metabolome Database has noted that this compound has been detected in human blood, though it is not a naturally occurring metabolite.
The initial step in its metabolism would likely involve the hydrolysis of the ester and thioester bonds, yielding 2,3-Dimercapto-1-propanol (BAL) and butyric acid. Subsequent metabolic transformations could involve oxidation of the thiol groups and the primary alcohol. Research on related thiol compounds, such as 2,3-dimercapto-1-propanesulfonic acid (DMPS), shows that these molecules undergo oxidation to form disulfide derivatives. nih.gov Furthermore, studies on the metabolism of other small alcohols, like propargyl alcohol, reveal extensive metabolism through oxidation and conjugation with glutathione (B108866), leading to the excretion of various mercapturic acid derivatives in urine. nih.govresearchgate.net
Mass spectrometry is instrumental in identifying these transformation products. For instance, an LC-MS/MS analysis in a research setting would screen for the predicted masses of these potential metabolites. The fragmentation patterns (product ion spectra) generated during MS/MS analysis provide structural information that is key to confirming the identity of the metabolites.
The table below presents the predicted mass spectrometric data for the parent compound, this compound, which is fundamental for its detection and characterization in research samples. uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 335.13454 | 180.0 |
| [M+Na]⁺ | 357.11648 | 182.3 |
| [M-H]⁻ | 333.11998 | 178.3 |
| [M+NH₄]⁺ | 352.16108 | 193.9 |
| [M+K]⁺ | 373.09042 | 179.0 |
Data sourced from PubChem. uni.lu
Based on the metabolic pathways of related compounds, a targeted mass spectrometry approach can be designed to search for expected metabolites. The following table outlines potential metabolites of this compound that researchers would investigate using mass spectrometry.
| Potential Metabolite | Metabolic Transformation | Notes |
|---|---|---|
| 2,3-Dimercapto-1-propanol (BAL) | Hydrolysis | Primary hydrolysis product resulting from cleavage of the ester bond. |
| Butyric acid | Hydrolysis | Released upon cleavage of ester and thioester linkages. |
| 2,3-Dimercaptopropanoic acid | Oxidation | Oxidation of the primary alcohol group of BAL to a carboxylic acid. |
| BAL-disulfide derivatives | Oxidation | Intra- or intermolecular disulfide bond formation from the thiol groups, a common fate for dimercapto compounds. nih.gov |
| Glutathione Conjugates | Conjugation | A major detoxification pathway for reactive compounds, as seen with other propanol (B110389) derivatives. nih.gov |
The identification of such metabolites is crucial for understanding the complete biotransformation of the parent compound. Techniques like inductively coupled plasma-mass spectrometry (ICP-MS) have also been used in research to trace specific elements, such as platinum in studies involving cisplatin (B142131) and co-administered dimercapto compounds like DMPS, demonstrating the versatility of mass spectrometry in metabolic research. researchgate.net
Derivatives, Analogues, and Structure Activity Relationship Studies
Synthesis of Novel 2,3-Dimercapto-1-propanol Tributyrate Analogues
The synthesis of novel analogues of this compound involves the chemical modification of the core 2,3-dimercaptopropanol structure. While specific literature on the synthesis of a wide array of this compound analogues is not abundant, the synthetic routes for related dithiols and esters provide a foundational understanding of the potential methodologies.
The general approach to synthesizing esters of 2,3-dimercaptopropanol involves the reaction of the parent alcohol with a corresponding carboxylic acid or its more reactive derivative, such as an acyl chloride or anhydride. For instance, the synthesis of 2,3-dimercaptopropanol itself can be achieved from L-S-benzylcysteine through a deaminative halogenation process, leading to L-3-benzylthio-2-chloropropionic acid. This intermediate can then be converted to 2,3-bis(benzylthio)propanol, and subsequently, through reductive processes, to 2,3-dimercaptopropanol. rsc.org
The synthesis of ester derivatives can be accomplished through various established methods. One common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between a carboxylic acid and an alcohol. Another approach involves the use of potassium hexafluorophosphate (B91526) (KPF6) as a catalyst. mdpi.com For thioesters, a prevalent method involves the reaction of an acid chloride with a thiol in the presence of a base. nih.gov
Novel analogues could be synthesized by varying the acyl groups attached to the thiol and hydroxyl moieties of the dimercaprol (B125519) backbone. For example, instead of butyrate (B1204436), other aliphatic or aromatic carboxylic acids could be used to create a library of analogues with differing lipophilicity and steric properties. The synthesis of a series of N(3)-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid ester derivatives, for instance, highlights how modifications of the ester group can be systematically achieved to explore structure-activity relationships. nih.gov
The table below illustrates potential synthetic routes for 2,3-dimercaptopropanol ester analogues based on established chemical reactions.
| Reaction Type | Reactants | Product | General Application |
| Esterification | 2,3-dimercaptopropanol + Carboxylic Acid (e.g., Butyric Acid) | 2,3-dimercapto-1-propanol mono/di/tributyrate | Synthesis of oxygen esters |
| Thioesterification | 2,3-dimercaptopropanol + Acyl Chloride (e.g., Butyryl Chloride) | 2,3-bis(butanoylthio)propan-1-ol | Synthesis of thioesters |
| Mitsunobu Reaction | 2,3-dimercaptopropanol + Thioacetic Acid | Thioacetate ester of dimercaprol | Formation of thioesters from alcohols |
Modifications of the Tributyrate Ester Moieties
Modifications of the tributyrate ester moieties in this compound can significantly influence the compound's properties. These modifications can include altering the length of the alkyl chains, introducing branching, or incorporating different functional groups into the ester side chains. Such changes are expected to affect the molecule's lipophilicity, steric hindrance, and electronic characteristics, which in turn can modulate its interaction with biological targets.
Research on other classes of ester-containing compounds provides insights into the potential effects of these modifications. For example, in a study of 2-alkoxycarbonylallyl esters, it was found that substituted aromatic carboxylic acids led to enhanced anticancer activity compared to substituted aliphatic carboxylic acid analogues. nih.gov This suggests that introducing aromatic rings into the ester moieties of 2,3-dimercaptopropanol could be a viable strategy to modulate its biological effects. Furthermore, the study indicated that di- and tri-allyl esters exhibited higher inhibition of cell proliferation than monoesters, implying that the number of ester groups also plays a crucial role. nih.gov
In another study on pentacyclic triterpenoids, modifications of a carboxyl group to esters, amides, or alcohols were found to be detrimental to the inhibitory activity against human carboxylesterase 1 (hCE1). nih.gov This underscores that the nature of the ester modification is highly dependent on the specific biological target and that a one-size-fits-all approach is not applicable.
The table below summarizes potential modifications to the tributyrate ester moieties and their predicted impact based on general principles of medicinal chemistry.
| Modification | Predicted Impact on Physicochemical Properties | Potential Biological Consequence |
| Increase alkyl chain length | Increased lipophilicity | Enhanced membrane permeability, altered protein binding |
| Introduce aromatic rings | Increased rigidity and potential for π-stacking interactions | Altered target binding affinity and selectivity |
| Add polar functional groups (e.g., -OH, -NH2) | Increased hydrophilicity | Modified solubility and excretion profile |
| Branching of alkyl chains | Increased steric bulk | Altered fit within enzyme active sites or receptor binding pockets |
Impact of Structural Variations on Biochemical Activity
The biochemical activity of 2,3-dimercaptopropanol and its analogues is intrinsically linked to their molecular structure. The presence of two thiol groups is fundamental to their chelating ability, allowing them to form stable complexes with heavy metals. nih.gov Esterification of these thiol groups, as in this compound, would mask these functional groups, likely altering the compound's primary mechanism of action from metal chelation to other potential biological activities.
Studies on related dithiols provide valuable structure-activity relationship (SAR) insights. For instance, in a series of 1,3-propanedithiols containing carboxylic acid groups, it was found that these compounds could reduce the renal burden of mercury in rats, although they were less effective than 2,3-dimercaptopropane-1-sulfonic acid (DMPS) or meso-2,3-dimercaptosuccinic acid (DMSA). nih.gov This highlights that the spacing and orientation of the thiol groups, as well as the nature of other functional groups present, are critical for chelating efficacy.
The introduction of ester groups can also confer new biological activities. For example, a series of novel ester derivatives of N(3)-4-metoxyfumaroyl-(S)-2,3-diaminopropanoic acid were synthesized and shown to have antifungal activity and inhibitory properties against fungal glucosamine-6-phosphate synthase. nih.gov This demonstrates that esterification can be a tool to develop compounds with specific enzyme inhibitory actions.
The following table presents a hypothetical structure-activity relationship for 2,3-dimercaptopropanol ester analogues based on findings from related compounds.
| Structural Feature | Compound Class Example | Observed Biochemical Activity | Reference |
| Free Thiol Groups | Dimercaprol (BAL) | Heavy metal chelation | nih.gov |
| Carboxylic Acid Groups | meso-2,3-dimercaptosuccinic acid (DMSA) | Effective mercury chelation | nih.gov |
| Ester and Amide Functions | N(3)-4-metoxyfumaroyl-(S)-2,3-diaminopropanoic acid derivatives | Antifungal and enzyme inhibitory activity | nih.gov |
| Aromatic Ester Groups | 2-(alkoxycarbonyl)allyl esters with aromatic acids | Enhanced anticancer activity | nih.gov |
Comparative Studies with Other Dithiols and Chelating Agents in Research
Comparative studies are essential to evaluate the efficacy and potential advantages of new compounds relative to existing agents. While specific comparative research on this compound is limited, studies comparing its parent compound, dimercaprol (BAL), with other dithiols like meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercaptopropane-1-sulfonic acid (DMPS) are informative.
In a study evaluating the efficacy of these three chelating agents for the treatment of systemic organic arsenic poisoning, it was concluded that all three provided significant protection, with no significant difference in their therapeutic efficacy under the tested conditions. nih.gov However, it is important to note that BAL has a lower safety ratio and more pronounced side effects compared to DMSA and DMPS. nih.gov
Another study examining the ability of various sulphur-based chelators to remove Polonium-210 in rats found that treatments often led to a redistribution of the metal in the body. nih.gov BAL was effective at reducing Polonium-210 in the blood but increased its accumulation in the brain. In contrast, DMSA and DMPS increased the concentration in the kidneys. nih.gov These findings highlight the complex in vivo behavior of these chelating agents and the importance of considering tissue-specific accumulation.
The development of esterified derivatives like this compound can be seen as an attempt to overcome some of the limitations of the parent compounds, such as poor water solubility or unfavorable pharmacokinetic profiles. By modifying the parent structure, it may be possible to develop analogues with improved therapeutic indices.
The table below provides a comparison of key features of dimercaprol and its common analogues.
| Compound | Key Structural Feature | Primary Use | Notable Comparative Finding | Reference |
| Dimercaprol (BAL) | 1,2-dithiol with a primary alcohol | Arsenic, lead, and mercury poisoning | Effective but with a low safety ratio and side effects | nih.gov |
| meso-2,3-Dimercaptosuccinic acid (DMSA) | 1,2-dithiol with two carboxylic acid groups | Lead poisoning in children | Similar therapeutic efficacy to BAL for arsenic poisoning but with a better safety profile | nih.gov |
| 2,3-Dimercaptopropane-1-sulfonic acid (DMPS) | 1,2-dithiol with a sulfonic acid group | Mercury and arsenic poisoning | Similar therapeutic efficacy to BAL for arsenic poisoning | nih.gov |
| N-(2,3-dimercaptopropyl) phthalamidic acid (DMPA) | Amide derivative of dimercaprol | Polonium-210 chelation | Effective at reducing Polonium-210 in blood | nih.gov |
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations of Interactions
While specific molecular modeling and docking studies exclusively focused on 2,3-Dimercapto-1-propanol tributyrate are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on analogous compounds, particularly other lipase (B570770) inhibitors and substrates. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
In the context of this compound, which is known to be a substrate for lipases, docking simulations would be employed to understand its interaction with the active site of these enzymes. nih.gov For instance, studies on other lipase inhibitors, such as orlistat (B1677487) and aurone (B1235358) derivatives, have successfully used molecular docking to elucidate their binding modes. acs.orgnih.gov These studies typically involve docking the ligand into the crystal structure of a lipase, such as human pancreatic lipase. nih.gov
A hypothetical docking study of this compound into a lipase active site would likely reveal key interactions. The catalytic triad (B1167595) of most lipases (commonly composed of serine, histidine, and aspartate or glutamate (B1630785) residues) would be of central interest. nih.gov The tributyrate portion of the molecule, with its ester and thioester linkages, would be expected to fit into the hydrophobic groove of the lipase active site. The carbonyl groups of the butyrate (B1204436) moieties could form hydrogen bonds with amino acid residues in the active site, while the aliphatic chains would engage in van der Waals interactions.
The primary purpose of such a simulation would be to understand the steric and electronic factors that govern the binding and subsequent hydrolysis of the thioester bonds. The results could help explain the substrate specificity of different lipases for this particular thioester analog of triacylglycerol. researchgate.net
Table 1: Potential Key Interactions in Molecular Docking of this compound with a Lipase Active Site
| Interacting Group of Compound | Potential Interacting Residue in Lipase | Type of Interaction |
| Carbonyl oxygen of ester/thioester | Serine (catalytic triad) | Covalent bond (transient) |
| Carbonyl oxygen of ester/thioester | Histidine (catalytic triad) | Hydrogen bond |
| Butyrate aliphatic chains | Leucine, Isoleucine, Valine | Van der Waals forces |
| Thioester sulfur | Active site water molecules | Solvation/desolvation effects |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. For this compound, such calculations could provide valuable data on bond lengths, bond angles, partial atomic charges, and the energies of molecular orbitals (HOMO and LUMO).
A key feature of this compound is the presence of thioester linkages (-S-C=O). Computational studies on simple thioesters have shown that the C-S bond is significantly longer and weaker than the C-O bond in a corresponding oxygen ester. nih.gov This is due to poorer p-orbital overlap between the larger sulfur atom and the carbonyl carbon. The reduced resonance stabilization of the thioester group compared to an oxygen ester makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.govwikipedia.org
Quantum chemical calculations could precisely quantify these differences for this compound. The results would likely show a significant partial positive charge on the carbonyl carbons of the thioester groups, making them prime targets for the nucleophilic serine residue in the active site of a lipase. The calculated energy of the Lowest Unoccupied Molecular Orbital (LUMO) would also be indicative of the molecule's susceptibility to nucleophilic attack.
Table 2: Predicted Electronic Properties of Thioester vs. Oxygen Ester Linkages from Quantum Chemical Calculations
| Property | Thioester (-S-C=O) | Oxygen Ester (-O-C=O) | Implication for Reactivity |
| C-S vs. C-O Bond Length | Longer | Shorter | Weaker bond, more easily cleaved |
| Resonance Stabilization | Less | More | Higher reactivity of carbonyl group |
| Partial Charge on Carbonyl Carbon | More positive | Less positive | More electrophilic, susceptible to nucleophiles |
| HOMO-LUMO Energy Gap | Smaller | Larger | Generally indicates higher reactivity |
Prediction of Biochemical Behavior and Reaction Pathways
The biochemical behavior of this compound is primarily centered on its role as a substrate for lipases. nih.gov This compound is a thioester analog of triacylglycerol and is used in certain assays to measure lipase activity. researchgate.net The predicted biochemical pathway involves the enzymatic hydrolysis of the thioester bonds by lipase, releasing butyric acid and 2,3-dimercapto-1-propanol. The liberated thiol groups can then be quantified using a reagent like Ellman's reagent. nih.gov
Beyond its use as a laboratory substrate, one could theoretically predict its behavior in a biological system as a prodrug. A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. nih.gov In this context, this compound could be considered a prodrug of 2,3-Dimercapto-1-propanol (Dimercaprol or BAL), a known chelating agent for heavy metals.
The predicted reaction pathway for its activation as a prodrug would be its hydrolysis by esterases and lipases present in the body to release the active 2,3-Dimercapto-1-propanol. The addition of the butyrate groups increases the lipophilicity of the parent compound, which could, in theory, affect its absorption and distribution characteristics.
Computational models for predicting metabolic pathways can be employed to support these hypotheses. researchgate.netresearchgate.net These models use databases of known metabolic reactions and enzyme specificities to predict the likely biotransformations a given molecule will undergo. For this compound, these models would likely identify esterases and lipases as the primary enzymes responsible for its metabolism, leading to the release of the active dithiol compound.
Table 3: Predicted Biochemical Transformation of this compound
| Transformation | Predicted Enzyme Class | Products |
| Hydrolysis of ester and thioester bonds | Lipases, Esterases | 2,3-Dimercapto-1-propanol, Butyric Acid |
Applications in in Vitro and Non Clinical Research Models
Use as a Substrate in Enzyme Assays (e.g., Lipase (B570770) Activity)
2,3-Dimercapto-1-propanol tributyrate serves as a specific substrate for determining the catalytic activity of enzymes like lipase. nih.gov Its structure is analogous to natural triglycerides, such as tributyrin (B1683025), which are common substrates for measuring lipase activity. nih.govchiralvision.nl The enzymatic hydrolysis of this thioester substrate by lipase releases a thiol group, which can be detected to quantify enzyme activity. nih.gov
A key application of this compound is in the development of continuous spectrophotometric assays for lipase. nih.gov One established method utilizes this compound as the substrate and Ellman's reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)) as a chromogenic indicator for the thiol groups released during enzymatic hydrolysis. nih.gov The reaction between the liberated thiol and Ellman's reagent produces a colored anion, which can be continuously monitored with a spectrophotometer. nih.gov
However, studies have noted complexities with this assay, such as a pronounced lag phase in the time course of the enzymatic hydrolysis, which can be modulated by substances like sodium glycocholate. nih.gov This characteristic requires careful optimization for accurate kinetic measurements. The principle behind such assays is similar to other continuous spectrophotometric methods for lipolytic enzymes that rely on detecting the products of hydrolysis in real-time. researchgate.netnih.gov
Table 1: Spectrophotometric Lipase Assay Using this compound
| Component | Function | Detection Principle |
| Substrate | This compound | Hydrolyzed by lipase to release a free thiol group. nih.gov |
| Enzyme | Lipase | Catalyzes the hydrolysis of the thioester bond. nih.gov |
| Indicator | Ellman's Reagent (DTNB) | Reacts with the released thiol to produce a colored product. nih.gov |
| Detection | Spectrophotometer | Measures the change in absorbance over time due to the formation of the colored product. nih.gov |
Assays that provide a continuous, colorimetric readout are highly adaptable for high-throughput screening (HTS) of enzyme inhibitors. nih.govresearchgate.net The method using this compound can be employed in microtiter plate formats, which is a staple for HTS campaigns designed to screen large libraries of chemical compounds. nih.govnih.govresearchgate.net In such a screening setup, the presence of an effective lipase inhibitor would result in a reduced rate of substrate hydrolysis, leading to a significantly lower or absent colorimetric signal compared to uninhibited controls. nih.govresearchgate.net The goal of an HTS campaign is to identify "hits"—compounds that affect the enzyme in the desired way—which can then serve as starting points for drug discovery and development. researchgate.netnih.gov The quality and reliability of HTS assays are often assessed using statistical parameters like the Z' factor to ensure they are robust enough for screening large numbers of compounds. researchgate.net
Research into Biochemical Effects of Metal Exposure in Model Systems
The structure of this compound suggests a dual role in studying the biochemical effects of metal exposure. The core molecule, 2,3-Dimercapto-1-propanol (also known as dimercaprol (B125519) or British anti-lewisite), is a well-known chelating agent for heavy metals like arsenic, lead, and mercury. sigmaaldrich.com The butyrate (B1204436) moieties are precursors to butyric acid, a short-chain fatty acid with known biological activities, including the inhibition of histone deacetylases (HDACs). nih.govwikipedia.org
In non-clinical models, exposure to heavy metals is known to induce oxidative stress by generating reactive oxygen species (ROS), leading to an imbalance in the antioxidant defense systems of the organism. nih.govresearchgate.net This can result in oxidative damage to biomolecules and alterations in the activity of antioxidant enzymes. nih.gov Research in various animal models has shown that metal toxicity can decrease total protein levels, as the organism diverts energy to combat the toxic stress. researchgate.net A compound like this compound could be investigated in such models to explore whether its metal-chelating properties can mitigate metal-induced toxicity while the released butyrate exerts independent biochemical effects.
Role as a Chemical Tool for Studying Thiol-Dependent Processes
The presence of thiol (sulfhydryl) groups makes this compound a useful chemical tool for investigating thiol-dependent biochemical processes. The primary example is its use in the lipase assay, where the enzymatic cleavage and subsequent detection of the thiol group is the entire basis of the measurement. nih.gov
Beyond its use as a substrate, its parent compound, dimercaprol, is known to act as a reducing agent that can maintain protein sulfhydryl groups in their reduced state. sigmaaldrich.com It has been used in research to reverse the arsenic-induced inhibition of enzymes that possess critical sulfhydryl groups, such as pyruvic oxidase. sigmaaldrich.com This function allows researchers to use such compounds to probe the role of cysteine residues and disulfide bonds in protein function and regulation.
Investigative Studies in Cell Culture Models (Mechanistic Focus)
In cell culture models, the focus of investigation for this compound and its close analogue, tributyrin, often shifts to the biological activity of the butyrate it delivers. Tributyrin is considered a pro-drug of butyrate, a short-chain fatty acid that functions as an HDAC inhibitor. wikipedia.orgnih.gov
Mechanistic studies in primary porcine satellite cells have shown that tributyrin can prime these muscle precursor cells for differentiation. nih.gov This pro-differentiative effect is linked to its ability to alter the epigenetic landscape. Research demonstrated that dietary tributyrin supplementation led to a genome-wide change in the deposition of the H3K27me3 repressive mark, which is associated with the activity of the PRC2 methyltransferase enzyme EZH2. nih.gov Specifically, satellite cells from tributyrin-treated animals showed a faster reduction in EZH2 expression, suggesting they were primed to initiate the differentiation program more quickly. nih.gov
In the context of cancer cell research, related organometallic compounds containing butyrate have been studied for their mechanistic effects. For example, a tributyltin(IV) butyrate compound was shown to induce a significant increase in DNA fragmentation (a marker of cell death) and chromatin condensation in HCT116 colon cancer cells. nih.gov This effect was distinct from its parent compound, suggesting that the butyrate moiety contributed to the mechanism of action, which also involved cell cycle arrest. nih.gov
Table 2: Summary of Mechanistic Studies in Cell Culture Models
| Compound/Analogue | Cell Model | Key Mechanistic Finding | Molecular Target/Pathway |
| Tributyrin | Porcine Satellite Cells | Primes cells for differentiation by altering the epigenetic landscape. nih.gov | EZH2, H3K27me3 histone mark. nih.gov |
| Tributyltin(IV) Butyrate | HCT116 Colon Cancer Cells | Induces DNA fragmentation and chromatin condensation, leading to cell death. nih.gov | Cell Cycle (G2/M arrest), Apoptosis. nih.gov |
Future Research Directions and Unexplored Avenues
Development of Advanced Synthetic Routes
Future research could focus on developing more efficient, selective, and sustainable synthetic methods for 2,3-Dimercapto-1-propanol tributyrate and its derivatives. While the fundamental esterification of 2,3-Dimercapto-1-propanol is straightforward, advanced routes could offer higher yields, purity, and the potential for creating novel analogues. Research could explore enzymatic catalysis for esterification, which may provide greater selectivity and milder reaction conditions compared to traditional chemical methods. Furthermore, investigations into flow chemistry processes could enable continuous production with improved safety and control over reaction parameters. Inspired by broader developments in thiol chemistry, such as radical-mediated thiol-ene reactions, researchers could explore novel pathways to functionalize the dithiol backbone before or after esterification, opening doors to a wider range of molecular structures. nih.govacs.org
Table 1: Potential Advanced Synthetic Strategies
| Synthetic Approach | Potential Advantages | Research Focus |
|---|---|---|
| Enzymatic Catalysis | High selectivity, mild conditions, reduced byproducts. | Screening for suitable lipases/esterases, reaction optimization. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | Reactor design, optimization of flow rates and temperatures. |
| Click Chemistry | High efficiency and modularity for creating derivatives. nih.gov | Developing thiol-ene/yne strategies for functionalization. |
| Green Solvents | Reduced environmental impact. | Exploring synthesis in ionic liquids or supercritical fluids. |
Elucidation of Complex Molecular Mechanisms
The primary mechanism of this compound in biological assays involves enzymatic hydrolysis by lipases or esterases to release 2,3-Dimercapto-1-propanol. nih.gov However, the detailed kinetics and the factors governing this bioactivation are not fully understood. Future studies should aim to elucidate the precise molecular interactions between the tributyrate ester and various enzymes.
Key research questions include:
What is the substrate specificity among different types of lipases and esterases?
How do cellular conditions, such as pH and the presence of co-factors, influence the rate of hydrolysis? nih.gov
Once the active dithiol is released, what are its subsequent reaction pathways and targets within a complex biological matrix?
Understanding these mechanisms is crucial for designing more specific and effective applications. For instance, dithiols are known to reduce protein disulfide bonds, and a thorough mechanistic study could reveal whether the controlled release from the tributyrate ester could be harnessed for specific applications in redox biology research. wikipedia.orgtaylorandfrancis.com
Integration with Novel Analytical Technologies
Advancements in analytical chemistry offer new opportunities to study this compound and its metabolites with greater sensitivity and specificity. While existing methods rely on spectrophotometry to detect the released thiol, integrating more advanced technologies could provide deeper insights. nih.gov
Future research should focus on:
Mass Spectrometry (MS): Developing liquid chromatography-mass spectrometry (LC-MS) methods to simultaneously quantify the parent compound, the active dithiol, and its various oxidized or conjugated metabolites in vitro.
Fluorescent Probes: Designing novel fluorescent probes that are specifically tailored to react with the released 2,3-Dimercapto-1-propanol, enabling real-time imaging of its liberation and distribution in cellular systems. nih.govdntb.gov.ua
Nanoparticle-Based Sensing: Exploring the use of gold nanoclusters functionalized to interact with the compound or its hydrolysis products. mdpi.com Thiolated ligands are known to interact strongly with gold surfaces, suggesting a potential for developing highly sensitive nanosensors. mdpi.com
Table 2: Emerging Analytical Technologies for Dithiol Analysis
| Technology | Application for this compound | Potential Outcome |
|---|---|---|
| High-Resolution Mass Spectrometry | Metabolite identification and quantification. mdpi.com | Detailed map of metabolic fate. |
| Confocal Fluorescence Microscopy | Real-time imaging of thiol release in cells using specific probes. nih.gov | Spatiotemporal understanding of bioactivation. |
| Gold Nanocluster (AuNC) Sensors | Ultrasensitive detection of the released dithiol. mdpi.com | Development of novel quantitative assays. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of interactions with biomolecules. | Insight into binding modes and mechanisms. |
Exploration of New In Vitro Research Applications
The current primary in vitro use of this compound is as a substrate for lipase (B570770) assays. nih.gov However, its nature as a "caged" dithiol suggests numerous other potential research applications that remain unexplored. Dithiols are powerful reducing agents and metal chelators, properties that are fundamental to many biological processes. sigmaaldrich.comwikipedia.org
Potential new in vitro research areas include:
Redox Biology: Using the compound as a tool to induce a controlled release of a reducing agent to study cellular responses to redox stress or to investigate the role of specific disulfide bonds in protein function.
Enzyme Inhibition/Activation: Investigating its effects on metalloenzymes, where the controlled release of the dithiol could chelate essential metal cofactors, providing a tool to probe enzyme mechanisms.
Drug Delivery Models: Employing it as a model compound for enzyme-triggered release systems, where a lipase or esterase acts as the biological trigger.
Anticancer Research Models: Some dithiolethiones have shown anticancer activity in vitro; exploring whether this compound or its derivatives could modulate cancer cell growth or signaling pathways warrants investigation. researchgate.net
Computational Design of Enhanced Analogues
Computational chemistry provides powerful tools for the rational design of new molecules with improved properties. Future research can leverage these methods to design and screen analogues of this compound before undertaking costly and time-consuming laboratory synthesis.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure and reactivity of the molecule, predicting its stability and interaction with enzymatic active sites. mdpi.com This can help in understanding the hydrolysis mechanism and in designing esters that are more or less susceptible to cleavage.
Molecular Docking: Simulating the binding of various ester analogues to the active sites of different lipases can predict substrate specificity and help in designing derivatives targeted to specific enzymes.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of analogues and testing their activity, QSAR models can be built to correlate molecular structure with hydrolytic rate or other desired properties, guiding the design of more potent or specific compounds. Computational studies on thiol reactivity and energetics can provide a strong foundation for this work. acs.orgrsc.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,3-Dimercapto-1-propanol (BAL) |
| Hydrogen Sulfide |
| Nitric Oxide |
| Thiobenzophenone |
| Cyclooctyne |
Q & A
Q. What standardized protocols are recommended for using DMPTB in lipase activity assays?
DMPTB is widely used as a thioester substrate in colorimetric lipase assays. The protocol involves:
- Incubating DMPTB with lipase to release free thiol groups via hydrolysis.
- Adding 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce 2-nitro-5-thiobenzoate (yellow chromophore).
- Measuring absorbance at 405 nm using a spectrophotometer or microplate reader.
- Calculating activity based on molar extinction coefficients (e.g., 13,700 M⁻¹cm⁻¹ for DTNB) . Critical parameters include substrate concentration (typically 0.1–1 mM), incubation time (30–60 min at 37°C), and pH optimization (neutral to slightly alkaline) .
Q. How does DMPTB enable quantification of lipase activity compared to other substrates?
DMPTB’s thioester bonds are selectively cleaved by lipases, releasing thiols that reduce DTNB. This reaction provides a direct, linear correlation between absorbance and enzyme activity. Advantages over fluorescent substrates (e.g., 4-methylumbelliferone oleate) include cost-effectiveness and compatibility with turbid samples . For validation, compare results with triolein hydrolysis or p-nitrophenyl ester assays .
Q. What controls are essential in DMPTB-based lipase inhibition studies?
- Negative controls : Substrate-only (no enzyme) and enzyme-only (no substrate) to rule out non-specific reactions.
- Positive controls : Tetracycline (for Propionibacterium acnes lipase inhibition) or Orlistat (for pancreatic lipase) to benchmark inhibitory effects .
- Blank correction : Subtract background absorbance from samples lacking DTNB or enzyme .
Advanced Research Questions
Q. How can DMPTB assays resolve contradictions in lipase activation vs. inhibition by test compounds?
Certain flavonoids (e.g., naringenin) unexpectedly activate lipase in DMPTB assays. To address this:
Q. How does DMPTB determine lipase regio-specificity?
DMPTB’s three ester bonds allow differentiation of 1,3-specific lipases (e.g., porcine pancreatic lipase) from nonspecific enzymes. 1,3-specific lipases hydrolyze terminal esters, while nonspecific lipases cleave all positions. Confirmation requires complementary methods like TLC or HPLC to analyze hydrolysis products .
Q. What strategies optimize DMPTB substrate concentration for kinetic studies?
- Perform Michaelis-Menten analysis by varying DMPTB concentrations (0.05–5 mM).
- Calculate and using Lineweaver-Burk plots.
- For inhibition studies, use IC₅₀ values derived from dose-response curves (e.g., IC₅₀ = 4.1 µg/mL for I. palembanica extract against P. acnes lipase) .
Q. How to validate DMPTB-derived inhibition data against other substrates?
- Compare IC₅₀ values with assays using 4-MUO (fluorescent) or triolein (titration-based).
- Assess correlation coefficients; discrepancies may indicate allosteric modulation or substrate accessibility issues .
Q. What are the limitations of DMPTB in high-throughput screening (HTS)?
- Interference : Thiol-containing compounds (e.g., DTT) may react with DTNB, requiring pre-assay dialysis.
- Sensitivity : Less sensitive than fluorescent assays but suitable for HTS with microplate adaptations (e.g., 96-well format) .
Methodological Considerations
Q. How to prepare stable DMPTB substrate solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
